molecular formula C12H15BrO3 B13579135 3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid

3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13579135
M. Wt: 287.15 g/mol
InChI Key: LXIGQTJJBLBZGC-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid: 3-(5-bromo-2-methoxyphenyl)propionic acid , is an organic compound with the chemical formula C10H11BrO3. It belongs to the class of phenylpropanoic acids and is commonly used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes: The synthesis of 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid involves several steps. One common synthetic route is through the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then decarboxylated to yield the desired compound.

Reaction Conditions:

    Starting Material: 5-bromo-2-methoxybenzaldehyde

    Reagents: Malonic acid, base (e.g., sodium hydroxide)

    Conditions: Reflux in a suitable solvent (e.g., ethanol or methanol)

Industrial Production Methods: Industrial production methods may vary, but the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactions: 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation leads to carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to drug design and bioactive compounds.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the synthesis of specialized materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid is unique in its structure, similar compounds include:

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15BrO3/c1-12(2,7-11(14)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

LXIGQTJJBLBZGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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